17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione
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Overview
Description
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid derivative with the molecular formula C21H25IO4 and a molecular weight of 468.325 g/mol . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Preparation Methods
The synthesis of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves multiple steps, starting from a suitable steroid precursor. The process typically includes iodination at the 21st position and hydroxylation at the 17th position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups, such as fluorine or chlorine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Due to its anti-inflammatory and immunosuppressive properties, it is investigated for potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound’s molecular targets include various transcription factors and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione can be compared with other corticosteroid derivatives, such as:
Dexamethasone phosphate: A synthetic corticosteroid with similar anti-inflammatory properties but different molecular structure and pharmacokinetics.
Prednisolone sodium: Another corticosteroid used for its anti-inflammatory and immunosuppressive effects, with a different substitution pattern on the steroid backbone. The uniqueness of this compound lies in its specific iodination and hydroxylation pattern, which may confer distinct pharmacological properties and therapeutic potential.
Biological Activity
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione (CAS Number: 55786-16-8) is a synthetic steroid compound that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications in medical research.
- Molecular Formula : C21H25IO4
- Molecular Weight : 468.325 g/mol
- IUPAC Name : (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune responses. This compound's structural modifications enhance its potency and selectivity compared to other corticosteroids.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and chemokines.
- Immunosuppressive Properties : It exhibits immunosuppressive effects by downregulating the activation of T-cells and B-cells.
- Metabolic Effects : The compound influences glucose metabolism and lipid profiles in animal models.
In Vivo Studies
A study conducted on rats indicated that administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating autoimmune diseases and chronic inflammatory conditions .
In Vitro Studies
Cell culture experiments showed that the compound effectively inhibited the proliferation of activated lymphocytes at concentrations as low as 10 nM. This highlights its potential application in therapies aimed at controlling excessive immune responses .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other corticosteroids:
Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Metabolic Effects |
---|---|---|---|
This compound | High | Moderate | Moderate |
Prednisone | Moderate | High | High |
Dexamethasone | Very High | Very High | Low |
Properties
Molecular Formula |
C21H25IO4 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H25IO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 |
InChI Key |
PQOILDZBBXYBOE-ZPOLXVRWSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CI)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CI)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.